REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](O)[CH3:9])=[CH:4][CH:3]=1.[OH-].[K+]>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH2:9])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C(C)O
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
flame of a Bunsen burner under a nitrogen atmosphere (about 6 mm pressure)
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
TEMPERATURE
|
Details
|
by cooling with a Dry Ice-acetone bath
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over KOH
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](O)[CH3:9])=[CH:4][CH:3]=1.[OH-].[K+]>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH2:9])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C(C)O
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
flame of a Bunsen burner under a nitrogen atmosphere (about 6 mm pressure)
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
TEMPERATURE
|
Details
|
by cooling with a Dry Ice-acetone bath
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over KOH
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |